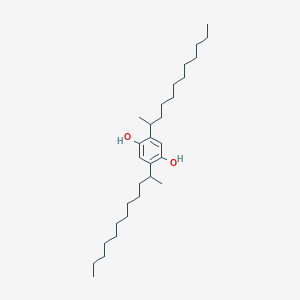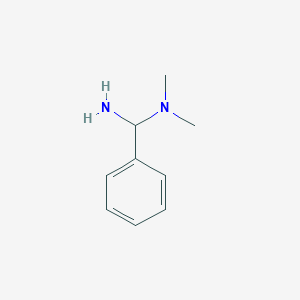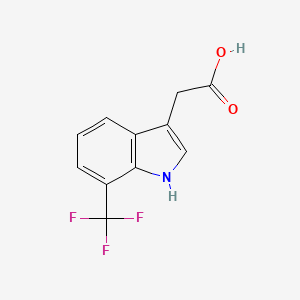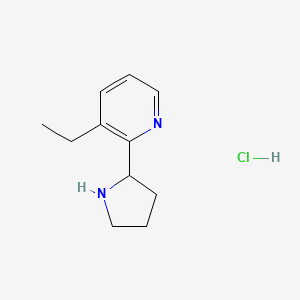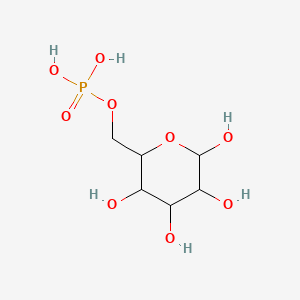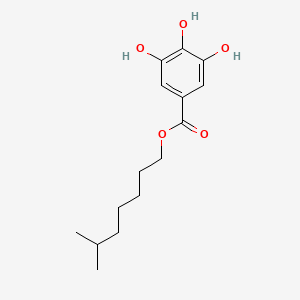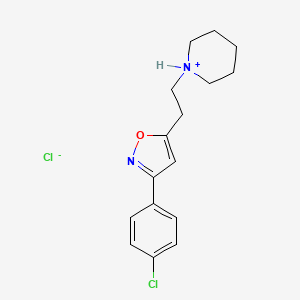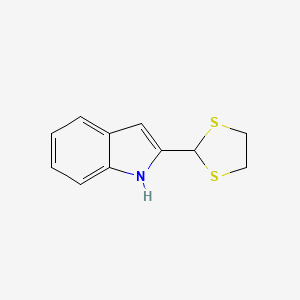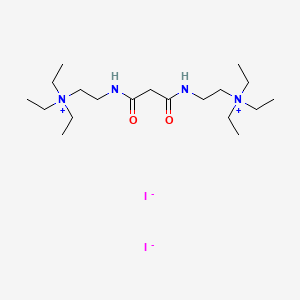
Ammonium, malonylbis(iminoethylene)bis(triethyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl-[2-[[3-oxo-3-[2-(triethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium diiodide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple triethylammonium groups and a diiodide counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triethyl-[2-[[3-oxo-3-[2-(triethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium diiodide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of triethylammonium groups and the final iodide exchange. Common reagents used in these reactions include triethylamine, acyl chlorides, and iodide salts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Triethyl-[2-[[3-oxo-3-[2-(triethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or other nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Triethyl-[2-[[3-oxo-3-[2-(triethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium diiodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which triethyl-[2-[[3-oxo-3-[2-(triethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium diiodide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Triethyl-[2-[[6-oxo-6-[2-(triethylazaniumyl)ethylamino]hexanoyl]amino]ethyl]azanium diiodide
- Triethyl-[2-[[3-oxo-3-[2-(triethylazaniumyl)ethylamino]butanoyl]amino]ethyl]azanium diiodide
Uniqueness
Triethyl-[2-[[3-oxo-3-[2-(triethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium diiodide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, reactivity, and specificity in its interactions with molecular targets.
This detailed article provides a comprehensive overview of triethyl-[2-[[3-oxo-3-[2-(triethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium diiodide, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
62073-24-9 |
|---|---|
Molecular Formula |
C19H42I2N4O2 |
Molecular Weight |
612.4 g/mol |
IUPAC Name |
triethyl-[2-[[3-oxo-3-[2-(triethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium;diiodide |
InChI |
InChI=1S/C19H40N4O2.2HI/c1-7-22(8-2,9-3)15-13-20-18(24)17-19(25)21-14-16-23(10-4,11-5)12-6;;/h7-17H2,1-6H3;2*1H |
InChI Key |
KFVXMBNLCFKESI-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)CCNC(=O)CC(=O)NCC[N+](CC)(CC)CC.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


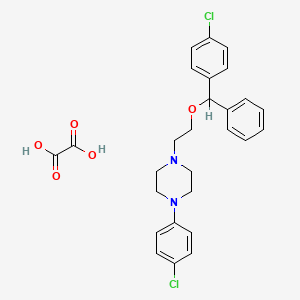
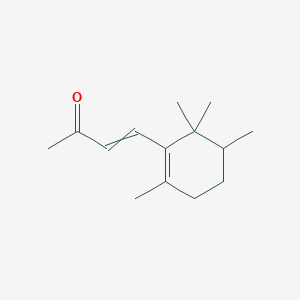

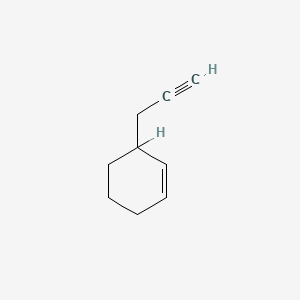
![[2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13750383.png)

